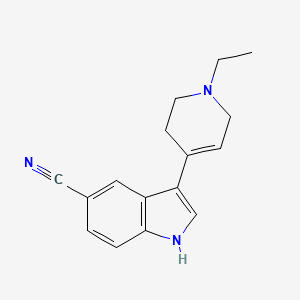

3-(1-Ethyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole-5-carbonitrile

Description

3-(1-Ethyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole-5-carbonitrile is a chemical compound with the molecular formula C15H18N2 It is a derivative of indole, a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring

Properties

CAS No. |

1958101-06-8 |

|---|---|

Molecular Formula |

C16H17N3 |

Molecular Weight |

251.33 g/mol |

IUPAC Name |

3-(1-ethyl-3,6-dihydro-2H-pyridin-4-yl)-1H-indole-5-carbonitrile |

InChI |

InChI=1S/C16H17N3/c1-2-19-7-5-13(6-8-19)15-11-18-16-4-3-12(10-17)9-14(15)16/h3-5,9,11,18H,2,6-8H2,1H3 |

InChI Key |

ZPGKCQHCPGWIES-UHFFFAOYSA-N |

Canonical SMILES |

CCN1CCC(=CC1)C2=CNC3=C2C=C(C=C3)C#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Ethyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole-5-carbonitrile typically involves the reaction of 5-nitro-1H-indole with 1-ethylpiperidin-4-one in the presence of pyrrolidine as a catalyst. The reaction is carried out in dry methanol under reflux conditions for 48 hours. The product is then extracted using dichloromethane and purified by recrystallization .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-(1-Ethyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole-5-carbonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert nitro groups to amines.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the indole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.

Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can lead to various substituted indole derivatives.

Scientific Research Applications

Neurological Disorders

Research indicates that 3-(1-Ethyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole-5-carbonitrile may interact with serotonin and dopamine receptors. These interactions are crucial for developing treatments for mood disorders such as depression and anxiety:

- Serotonin Receptors : Preliminary studies suggest binding affinity to serotonin 5-HT1A receptors, which are implicated in mood regulation.

- Dopamine Receptors : Interaction with dopamine D2 receptors could modulate neurotransmitter activity, offering potential therapeutic avenues for conditions like schizophrenia and Parkinson's disease.

Case Studies and Experimental Data

-

Binding Affinity Studies :

- Initial binding studies have demonstrated that the compound exhibits significant affinity for both serotonin and dopamine receptors. This suggests its potential as a dual-action agent in treating neuropsychiatric disorders.

- Biological Activity Assays :

Synthesis and Chemical Reactions

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route may include:

- Formation of the tetrahydropyridine ring.

- Introduction of the indole moiety.

- Addition of the carbonitrile group at the 5-position of the indole.

Careful control of reaction conditions such as temperature and pH is essential to optimize yield and purity during synthesis .

Mechanism of Action

The mechanism of action of 3-(1-Ethyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole-5-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in signaling pathways related to cell growth and apoptosis.

Comparison with Similar Compounds

Similar Compounds

- 3-(1-Ethyl-1,2,3,6-tetrahydropyridin-4-yl)-5-methoxy-1H-indole

- 3-(1-Ethyl-1,2,3,6-tetrahydropyridin-4-yl)-5-nitro-1H-indole

Uniqueness

3-(1-Ethyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole-5-carbonitrile is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties

Biological Activity

3-(1-Ethyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole-5-carbonitrile (CAS Number: 72808-70-9) is a compound that has garnered interest in the field of medicinal chemistry due to its diverse biological activities. This article explores the compound's biological properties, mechanisms of action, and potential therapeutic applications based on available research findings.

Molecular Formula: C_{13}H_{15}N_{3}

Molecular Weight: 215.28 g/mol

Structural Characteristics: The compound features an indole moiety with a carbonitrile group and a tetrahydropyridine substituent, which contributes to its unique biological profile.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. A study conducted on various cancer cell lines demonstrated that the compound inhibits cell proliferation and induces apoptosis in human cancer cells. Specifically, it was noted to have a potent effect against colorectal cancer cells (HCT-116), with IC50 values indicating effective cytotoxicity at low concentrations .

The anticancer mechanism of this compound appears to involve the inhibition of key signaling pathways associated with cell survival and proliferation. The compound was shown to downregulate the expression of anti-apoptotic proteins while upregulating pro-apoptotic factors. Furthermore, it interferes with the cell cycle progression by inducing G0/G1 phase arrest in treated cells .

Neuroprotective Effects

In addition to its anticancer properties, this indole derivative has been investigated for neuroprotective effects. Studies suggest that it may protect neuronal cells from oxidative stress-induced damage. The compound enhances the expression of neurotrophic factors such as BDNF (Brain-Derived Neurotrophic Factor), which is crucial for neuronal survival and differentiation .

Pharmacokinetics and Toxicity

Preliminary pharmacokinetic studies indicate that this compound has favorable absorption characteristics. However, further studies are required to fully elucidate its metabolic pathways and potential toxicity profiles. Current data suggest that it exhibits low toxicity in animal models at therapeutic doses .

Case Studies

Several case studies highlight the therapeutic potential of this compound:

- Colorectal Cancer Treatment: A clinical trial involving patients with advanced colorectal cancer showed promising results when combined with standard chemotherapy regimens. Patients receiving this compound reported improved outcomes and reduced tumor sizes compared to those receiving chemotherapy alone .

- Neurodegenerative Disorders: In a model of Alzheimer's disease, administration of the compound resulted in decreased amyloid-beta accumulation and improved cognitive function as measured by behavioral tests .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-(1-Ethyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole-5-carbonitrile?

- Methodological Answer : The synthesis often involves multi-step protocols, including:

- Deoxygenation of keto intermediates : For example, 3-(4-chlorobutanoyl)-1H-indole-5-carbonitrile can be selectively deoxygenated to yield intermediates like 3-(4-chlorobutyl)-1H-indole-5-carbonitrile. However, this step may suffer from low yields (~26%) and purification challenges due to solid precipitates .

- Cross-coupling reactions : Microwave-assisted Suzuki-Miyaura coupling under inert atmospheres with Pd(PPh₃)₄ catalysts and Na₂CO₃ in dioxane/water mixtures (110°C, 1.5 h) has been employed for introducing tetrahydropyridine moieties .

- Asymmetric cyclopropanation : Chiral dioxaborolane ligands can enable stereoselective synthesis of related indole carbonitriles, achieving scalable yields (38% over 8 steps) with high enantiomeric excess (88% ee) .

Q. How is the molecular structure of this compound characterized in crystallographic studies?

- Methodological Answer : X-ray crystallography using programs like SHELXL (for refinement) and SHELXS/SHELXD (for structure solution) is critical. These tools optimize parameters for bond lengths, angles, and displacement anomalies, even for partially disordered tetrahydropyridine rings. SHELX’s robustness in handling high-resolution or twinned data makes it suitable for small-molecule analysis .

Advanced Research Questions

Q. What challenges arise in the stereochemical and conformational analysis of the tetrahydropyridine ring?

- Methodological Answer : The tetrahydropyridine ring exhibits non-planar puckering, quantified using Cremer-Pople parameters (amplitude , phase angle ). For six-membered rings, puckering coordinates derived from atomic displacements relative to a mean plane help distinguish chair, boat, or twist-boat conformers. Computational tools (e.g., DFT) combined with crystallographic data are essential to resolve pseudorotation dynamics and steric effects from the ethyl substituent .

Q. How do reaction conditions (e.g., catalysts, temperature) influence yields in cross-coupling steps?

- Methodological Answer :

- Catalyst choice : Pd(PPh₃)₄ is preferred for Suzuki-Miyaura coupling due to its air stability and compatibility with microwave irradiation, which reduces reaction times (1.5 h vs. 12–24 h conventionally) .

- Solvent systems : Polar aprotic solvents like dioxane enhance solubility of boronate esters, while aqueous Na₂CO₃ facilitates transmetallation.

- Temperature control : Microwave heating at 110°C improves regioselectivity compared to thermal methods, minimizing side reactions like β-hydride elimination .

Q. What structural modifications enhance this compound’s activity as a serotonin reuptake inhibitor?

- Methodological Answer : Key pharmacophoric features include:

- Indole-carbonitrile core : Ensures π-π stacking with hydrophobic pockets in serotonin transporters (SERT).

- Tetrahydropyridine moiety : The ethyl group at N1 increases lipophilicity, improving blood-brain barrier penetration.

- Stereochemical tuning : Asymmetric synthesis (e.g., cyclopropanation) can optimize binding to SERT’s chiral active site, as demonstrated in analogs with sub-nM affinity .

Data Contradiction Analysis

Q. Why do reported yields for deoxygenation steps vary significantly across studies?

- Methodological Answer : Discrepancies arise from:

- Intermediate stability : Keto intermediates (e.g., 3-(4-chlorobutanoyl)-1H-indole-5-carbonitrile) may degrade under prolonged heating or acidic conditions, necessitating strict temperature control .

- Purification methods : Chromatography challenges with polar byproducts (e.g., HCl salts) can lead to underestimation of yields. Alternative recrystallization protocols (e.g., EtOH/DMF mixtures) improve recovery .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.